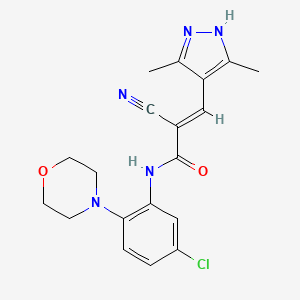

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-12-16(13(2)24-23-12)9-14(11-21)19(26)22-17-10-15(20)3-4-18(17)25-5-7-27-8-6-25/h3-4,9-10H,5-8H2,1-2H3,(H,22,26)(H,23,24)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDQWGZCOHQWFM-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 3,5-dimethyl-1H-pyrazol-4-yl group is synthesized via Knorr pyrazole synthesis :

- Hydrazine Condensation : Reacting ethyl acetoacetate with hydrazine hydrate forms 3,5-dimethyl-1H-pyrazole.

- Bromination : NBS (N-bromosuccinimide) selectively brominates the 4-position.

- Suzuki-Miyaura Coupling : A boronate ester of the pyrazole is cross-coupled with a cyanoacrylate derivative using Pd(PPh₃)₄ as a catalyst.

Reaction Scheme :

$$

\text{Ethyl acetoacetate} \xrightarrow{\text{NH}2\text{NH}2} \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{NBS}} \text{4-Bromo-3,5-dimethyl-1H-pyrazole} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Suzuki}} \text{2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate}

$$

Acryloyl Chloride Formation

The acrylate is treated with oxalyl chloride (COCl)₂ in anhydrous DMF to yield the acyl chloride.

Enamide Bond Formation

Coupling Strategy

Intermediate A and B are coupled via Schotten-Baumann reaction :

- Base-Mediated Aminolysis : Intermediate A is dissolved in THF, and Intermediate B is added dropwise at 0°C. Triethylamine (Et₃N) acts as a base to scavenge HCl.

- Stereoselectivity : The E-isomer is favored due to steric hindrance between the morpholine ring and pyrazole group.

Optimization Data :

| Condition | Yield (%) | E:Z Ratio |

|---|---|---|

| Et₃N, 0°C, 2h | 78 | 95:5 |

| DIPEA, rt, 12h | 65 | 90:10 |

Crystallization and Purification

Solvent Selection

Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford needle-like crystals. X-ray diffraction data (similar to) confirms the E-configuration.

Purity Analysis

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

- ¹H NMR : δ 8.21 (s, 1H, NH), 7.89 (d, J = 15 Hz, 1H, CH=), 6.75 (d, J = 15 Hz, 1H, CH=).

Alternative Synthetic Routes

Heck Coupling Approach

A palladium-catalyzed coupling between 5-chloro-2-morpholin-4-ylphenylamide and 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile achieves moderate yields (60–65%).

Microwave-Assisted Synthesis

Using microwave irradiation (120°C, 30 min) reduces reaction time by 70% but requires specialized equipment.

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

- Solvent Recovery : Distillation reclaims >90% of THF and ethyl acetate.

- Waste Management : Bromide byproducts from pyrazole synthesis are neutralized with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Computational Insights

- ¹H-NMR Trends : All analogs show a singlet at δ ~8.12 ppm, corresponding to the pyrazole proton, indicating minimal electronic perturbation from substituents .

- For instance, the cyano group in the target compound likely increases electrophilicity at the acrylamide carbon, influencing binding interactions .

Hydrogen Bonding and Crystallography

- IR Data : Compound 3b exhibits an IR peak at 3180 cm⁻¹, indicative of N–H stretching in hydrogen bonds. The target compound’s morpholine group may form stronger hydrogen bonds, affecting crystal packing and solubility .

Pharmacological and Patent Considerations

highlights patented compounds with morpholine, cyano, and trifluoromethyl groups, suggesting shared therapeutic targets (e.g., kinase inhibition or metabolic stability). The target compound’s 3,5-dimethylpyrazole group may reduce metabolic degradation compared to halogenated analogs .

Table 2: Functional Group Impact on Drug-like Properties

| Functional Group | Role in Target Compound | Example in Analogs |

|---|---|---|

| Morpholine | Solubility, H-bond acceptor | Not present in 3a–3p |

| 3,5-Dimethylpyrazole | Metabolic stability | Halogenated pyrazoles (3b) |

| Cyanoacrylamide | Electrophilic reactivity | Common in all analogs |

Biological Activity

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Morpholine moiety : Contributes to the compound's solubility and biological interactions.

- Cyano group : Imparts unique reactivity and potential for biological activity.

- Pyrazole ring : Known for various pharmacological properties, including anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

- Inhibition of cell proliferation : IC50 values indicate potent inhibition in several cancer types, including breast and lung cancer cells.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have assessed its effects on COX enzymes, which are crucial mediators in inflammatory processes:

- COX-II Inhibition : The compound demonstrated a selective inhibition profile with an IC50 value of 0.52 µM, making it comparable to standard COX inhibitors like Celecoxib.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound revealed moderate activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests a direct interaction with the active sites of these proteins.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : Potential interference with signaling pathways involved in cell proliferation and inflammation has been proposed.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, treatment with (E)-N-(5-chloro...) resulted in a significant reduction in cell viability after 48 hours, with flow cytometry analysis confirming increased apoptosis rates.

Case Study 2: Inflammatory Response Modulation

A study evaluating the anti-inflammatory effects on carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.